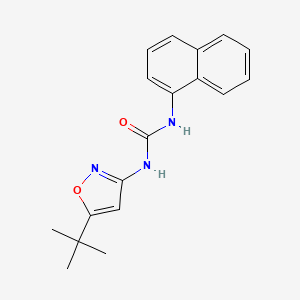![molecular formula C18H23N3OS B6121943 1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)
1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine, commonly known as DMTP, is a small molecule drug that has gained significant attention in the field of scientific research. DMTP is a thiazolylpiperidine derivative that has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics.
作用机制
DMTP exerts its pharmacological effects by binding to specific enzymes and receptors, thereby inhibiting their activity. For example, DMTP inhibits the activity of acetylcholinesterase by binding to its active site, which leads to an accumulation of acetylcholine in the synaptic cleft and enhances cholinergic neurotransmission. DMTP also inhibits the activity of various enzymes and receptors involved in cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
DMTP has been found to exhibit various biochemical and physiological effects. It has been found to enhance cholinergic neurotransmission, leading to improved cognitive function. DMTP has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTP has been found to inhibit the growth of cancer cells by inducing cell death.
实验室实验的优点和局限性
DMTP has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it a suitable compound for further research. DMTP also exhibits potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel therapeutics. However, DMTP also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to study its pharmacokinetics. Additionally, DMTP has a narrow therapeutic window, which may limit its clinical use.
未来方向
There are several future directions for the research of DMTP. One potential direction is the development of DMTP-based therapeutics for the treatment of Alzheimer's disease. DMTP has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Another potential direction is the development of DMTP-based therapeutics for the treatment of cancer. DMTP has been found to exhibit inhibitory activity against various enzymes and receptors involved in cancer cell proliferation and survival, making it a promising candidate for the development of novel anticancer drugs. Additionally, further research is needed to study the pharmacokinetics and toxicity of DMTP in vivo, which may provide valuable insights into its clinical use.
合成方法
The synthesis of DMTP involves the reaction of 2,4-dimethylthiazole with acetic anhydride to form 2,4-dimethyl-1,3-thiazol-5-yl acetate, which is then reacted with N-phenylpiperidine-3-amine in the presence of a base to yield DMTP. The synthesis of DMTP has been optimized to obtain high yields and purity, making it a suitable compound for further research.
科学研究应用
DMTP has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit inhibitory activity against acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. DMTP has also been found to inhibit the growth of cancer cells by targeting various enzymes and receptors involved in cell proliferation and survival. Additionally, DMTP has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-17(23-14(2)19-13)11-18(22)21-10-6-9-16(12-21)20-15-7-4-3-5-8-15/h3-5,7-8,16,20H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJIJKCWBTZWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)
![2-{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121867.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6121877.png)
![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxy-2-phenylacetamide](/img/structure/B6121892.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6121917.png)
![N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B6121925.png)
![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)

![1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6121946.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6121960.png)